IKKβ Cell-Based NF-κB Inhibition: Direct Head-to-Head vs. Tetramethylpiperidine Analog (Compound 124)
In the same published study and under identical assay conditions, this compound exhibits an IC₅₀ of 71.3 μM against IKKβ-mediated NF-κB transcriptional activity in HEK293T cells, compared to 35 μM for its closest structural analog Compound 124 (3,4-dichloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide), representing a 2.04-fold reduction in potency . Both compounds share the identical 2,5-dichloro-4-ethoxybenzenesulfonamide core; the sole structural difference is the replacement of the tetramethylpiperidine moiety with an ethyl 4-benzoate group . Crucially, Compound 124 has been characterized as a first-in-class allosteric inhibitor that binds to the pocket between the kinase domain and ubiquitin-like domain of inactive IKKβ, preventing activation — a mechanism confirmed by molecular dynamics simulations . Whether this compound engages the same allosteric site or operates through a distinct binding mode has not been experimentally determined.
| Evidence Dimension | IKKβ-mediated NF-κB transcriptional inhibition (cell-based) |
|---|---|
| Target Compound Data | IC₅₀ = 71.3 μM |
| Comparator Or Baseline | Compound 124 (3,4-dichloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide): IC₅₀ = 35 μM |
| Quantified Difference | 2.04-fold weaker potency (Target/Comparator ratio = 2.04); ΔpIC₅₀ = -0.31 |
| Conditions | HEK293T cells expressing NF-κB luciferase reporter; 30-min compound preincubation before TNFα stimulation; measured at 6–8 h post-stimulation by Dual-Glo luciferase assay (ChEMBL Assay CHEMBL4258690) |
Why This Matters
For procurement, this 2-fold potency differential establishes this compound as a weaker IKKβ inhibitor and suggests its primary value lies in serving as a less-active control probe or a scaffold for medicinal chemistry optimization of the amine-side chain, rather than as a lead compound itself.
- [1] ChEMBL Activity Record, Activity ID 18723868. CHEMBL4294669: Inhibition of IKKbeta in HEK293T cells assessed as reduction in TNFalpha-induced NFkappaB transcriptional activity. Assay CHEMBL4258690. Document CHEMBL4257486 (Liu et al., MedChemComm 2018). Standard Value: 71,300 nM. Accessed via ChEMBL API. View Source
- [2] Liu H, Liang H, Meng H, Deng X, Zhang X, Lai L. A novel allosteric inhibitor that prevents IKKβ activation. MedChemComm. 2018;9(2):239-243. Compound 124 characterization: IC₅₀ = 35 μM for NF-κB reporter gene inhibition; allosteric binding confirmed by molecular dynamics. View Source
